molecular formula C17H16Cl2N2O B051377 (R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one CAS No. 1149765-13-8

(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one

Cat. No.: B051377
CAS No.: 1149765-13-8
M. Wt: 335.2 g/mol
InChI Key: SJWBYRMAJLBSCX-PIGZYNQJSA-N
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Description

(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one is a useful research compound. Its molecular formula is C17H16Cl2N2O and its molecular weight is 335.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis

  • Application in Stereoselective Alkylation : (S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one, a compound structurally similar to the queried chemical, has been used as a chiral auxiliary in asymmetric acetate and propionate Mannich-type reactions. This method is significant for the stereoselective synthesis of ezetimibe, highlighting its potential in asymmetric synthesis (Goyal et al., 2016).

Synthesis of Bioactive Compounds

  • Synthesis of Oxyneolignans : A study demonstrated the use of (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one auxiliary in anti selective glycolate aldol reactions. This was utilized in the stereoselective synthesis of oxyneolignans, showing its role in creating structurally complex and biologically active molecules (Gangar et al., 2016).

Antibacterial Applications

  • Potential in Antibacterial Agents : A related compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one, was identified as a potent antibacterial agent, particularly effective against anaerobic bacteria. Its design aims at releasing lethal species within target bacterial cells, indicating potential applications in antibacterial therapy (Dickens et al., 1991).

Catalytic Applications

  • Use in Ethylene Polymerization : Imidazolidin compounds, such as (imido)vanadium(V) dichloride complexes with imidazolidin-2-iminato ligands, have shown high catalytic activity in ethylene polymerization. This suggests potential applications in the field of polymer chemistry and material science (Nomura et al., 2014).

Antimycobacterial Activity

  • Antimycobacterial Properties : Enantiomerically pure spiroisoxazolidines, synthesized via 1,3-dipolar cycloaddition of C-aryl-N-phenylnitrones to compounds structurally related to (R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one, exhibited significant in vitro activity against Mycobacterium tuberculosis (Kumar et al., 2010).

Properties

IUPAC Name

(2R)-2-(2,6-dichlorophenyl)-1-[(1R)-1-phenylethyl]imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c1-11(12-6-3-2-4-7-12)21-10-15(22)20-17(21)16-13(18)8-5-9-14(16)19/h2-9,11,17H,10H2,1H3,(H,20,22)/t11-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWBYRMAJLBSCX-PIGZYNQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=O)NC2C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC(=O)N[C@H]2C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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